N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique combination of thiophene, furan, and tolyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(thiophen-2-yl)furan-2-carbaldehyde and o-tolyloxyacetic acid. These intermediates are then subjected to a series of reactions including condensation, esterification, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific context and application, but it often involves the formation of stable complexes with target molecules, altering their function and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(methoxy)acetamide: Similar structure but with a methoxy group instead of a tolyloxy group.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the specific combination of thiophene, furan, and ortho-tolyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the ortho-tolyloxy group, in particular, can influence the compound’s reactivity and interaction with other molecules, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-5-2-3-6-15(13)21-12-18(20)19-11-14-8-9-16(22-14)17-7-4-10-23-17/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXTUDDQUDOVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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